molecular formula C20H15FN2O2S2 B2939048 N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide CAS No. 922386-06-9

N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2939048
CAS No.: 922386-06-9
M. Wt: 398.47
InChI Key: SIMQDNINLNWEIT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: Via nucleophilic substitution reactions.

    Attachment of the Furan Ring: Through a coupling reaction.

    Formation of the Acetamide Moiety: By reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, targeting specific enzymes or receptors.

Industry

In industry, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[(4-bromophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide

Uniqueness

The uniqueness of N-(1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially enhancing its biological activity or stability compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c21-14-7-9-16(10-8-14)26-13-19(24)23(12-15-4-3-11-25-15)20-22-17-5-1-2-6-18(17)27-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQDNINLNWEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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